Product packaging for Hydroquinine 4-methyl-2-quinolyl ether(Cat. No.:CAS No. 135096-79-6)

Hydroquinine 4-methyl-2-quinolyl ether

Cat. No.: B138006
CAS No.: 135096-79-6
M. Wt: 467.6 g/mol
InChI Key: XNLQXNDAUCSSKU-SZGTYURGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Defining the Chemical Entity: Hydroquinine (B45883) 4-methyl-2-quinolyl ether and Related Cinchona Alkaloid Ethers

Hydroquinine 4-methyl-2-quinolyl ether is a derivative of hydroquinine, which is a dihydro-analogue of quinine (B1679958), a naturally occurring Cinchona alkaloid. The defining feature of this compound is the ether linkage at the C9 position of the hydroquinine core to a 4-methyl-2-quinolyl group. Structurally, it can be considered a dimeric Cinchona alkaloid derivative, where two quinoline-containing moieties are present.

This compound belongs to a broader class of Cinchona alkaloid ethers that have been extensively explored as ligands and organocatalysts in asymmetric synthesis. wiley-vch.de These ethers are typically synthesized by modifying the hydroxyl group at the C9 position of the four main Cinchona alkaloids: quinine, quinidine (B1679956), cinchonine, and cinchonidine. nih.gov The nature of the substituent introduced via the ether linkage can significantly influence the catalyst's steric and electronic properties, thereby affecting its efficacy and selectivity in chemical transformations.

A particularly successful and well-studied subgroup of related Cinchona alkaloid ethers are the bis-cinchona alkaloid ethers, where two alkaloid units are connected by a linker. Prominent examples include the phthalazine (B143731) (PHAL), pyrimidine (B1678525) (PYR), and pyridazine (B1198779) (PYDZ) linked dimers, such as (DHQ)₂PHAL and (DHQD)₂PHAL. nih.govwikipedia.org These dimeric ligands have proven to be exceptionally effective in a variety of asymmetric reactions, most notably the Sharpless asymmetric dihydroxylation. nih.govwikipedia.org While this compound does not possess the same symmetrical dimeric structure, it shares the core principle of a modified Cinchona alkaloid scaffold, suggesting its potential utility in asymmetric catalysis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 135096-79-6
Molecular Formula C₃₀H₃₃N₃O₂
Molecular Weight 467.60 g/mol

Note: Data for this table is compiled from publicly available chemical supplier information, as specific research literature on this compound is limited.

Historical Development and Significance of Cinchona Alkaloid Derivatives in Asymmetric Catalysis

The journey of Cinchona alkaloids in chemistry is a rich and extensive one, dating back to the 19th century. Initially, their primary role was as resolving agents for racemic mixtures, a foundational application in the field of stereochemistry. wiley-vch.de However, their potential as chiral catalysts began to be systematically explored in the latter half of the 20th century.

A pivotal moment in the application of Cinchona alkaloids in asymmetric catalysis was the work of Wynberg and others in the late 1970s and early 1980s. wiley-vch.de They demonstrated the utility of these alkaloids as chiral Lewis bases and nucleophilic catalysts in a range of enantioselective transformations. acs.org Despite these early successes, the enantioselectivities achieved were often moderate.

The late 1980s and early 1990s marked a significant leap forward with the development of the Sharpless asymmetric dihydroxylation. wiley-vch.denih.gov This reaction, which utilizes dimeric Cinchona alkaloid ethers like (DHQ)₂PHAL as chiral ligands for an osmium catalyst, provides a highly reliable and enantioselective method for the synthesis of vicinal diols from olefins. nih.govwikipedia.org The remarkable success of this methodology, which was recognized with the Nobel Prize in Chemistry in 2001, firmly established Cinchona alkaloid derivatives as a "privileged" class of chiral ligands and organocatalysts. wiley-vch.de

Since then, the field has expanded dramatically, with modified Cinchona alkaloids being employed in a vast array of asymmetric reactions, including aminohydroxylations, Michael additions, and phase-transfer catalysis. sigmaaldrich.comnih.govresearchgate.net The development of dimeric and other modified ethers has been a key strategy in enhancing the enantioselectivity and broadening the scope of these transformations. nih.govresearchgate.net

Table 2: Performance of Related Dimeric Cinchona Alkaloid Ethers in Asymmetric Dihydroxylation

Olefin SubstrateLigandEnantiomeric Excess (ee)
trans-Stilbene(DHQD)₂PHAL>99.5%
1-Decene(DHQD)₂PHAL97%
Styrene(DHQ)₂PHAL97%

This table presents illustrative data for the well-characterized (DHQD)₂PHAL and (DHQ)₂PHAL ligands in the Sharpless asymmetric dihydroxylation to demonstrate the catalytic potential of this class of compounds. Data is sourced from seminal publications in the field. wikipedia.org

Fundamental Stereochemical Aspects and Chiral Properties of the Compound

The chiral properties of this compound are fundamentally derived from the inherent stereochemistry of the hydroquinine backbone. Hydroquinine possesses multiple stereocenters, which create a rigid and well-defined three-dimensional chiral environment. This inherent chirality is the basis for its ability to induce stereoselectivity in a chemical reaction.

The key stereogenic centers in the hydroquinine moiety dictate the spatial arrangement of the functional groups that interact with the substrates in a catalytic cycle. The quinuclidine (B89598) nitrogen, the quinoline (B57606) ring, and the ether linkage at C9 all play crucial roles in creating a chiral pocket that preferentially binds one enantiomer or one prochiral face of a substrate over the other.

Furthermore, the conformational flexibility of the Cinchona alkaloid scaffold is a critical aspect of its catalytic activity. The rotation around the C8-C9 bond can lead to different conformers, often described as "open" and "closed" conformations. nih.gov The relative stability of these conformers and the specific conformation adopted during the catalytic cycle are believed to be crucial for achieving high levels of enantioselectivity. nih.gov It is hypothesized that the catalyst-substrate complex adopts a specific, low-energy transition state that leads to the preferential formation of one enantiomeric product. The nature of the ether substituent at the C9 position, in this case, the 4-methyl-2-quinolyl group, can influence the conformational preferences and the steric environment of the chiral pocket, thereby fine-tuning the catalytic performance. nih.gov The transition from monomeric to dimeric alkaloid structures often leads to an accumulation of functional groups in a confined space, a feature commonly found in highly effective asymmetric catalysts. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H33N3O2 B138006 Hydroquinine 4-methyl-2-quinolyl ether CAS No. 135096-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O2/c1-4-20-18-33-14-12-21(20)16-28(33)30(24-11-13-31-26-10-9-22(34-3)17-25(24)26)35-29-15-19(2)23-7-5-6-8-27(23)32-29/h5-11,13,15,17,20-21,28,30H,4,12,14,16,18H2,1-3H3/t20-,21-,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLQXNDAUCSSKU-SZGTYURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576944
Record name (3alpha,8alpha)-6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135096-79-6
Record name Dihydroquinine 4-methyl-2-quinyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135096-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3alpha,8alpha)-6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroquinine 4-methyl-2-quinolyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization of Hydroquinine 4 Methyl 2 Quinolyl Ether

Synthetic Routes for Hydroquinine (B45883) 4-methyl-2-quinolyl ether

While specific literature detailing the synthesis of Hydroquinine 4-methyl-2-quinolyl ether is not extensively documented, a plausible and highly effective route can be constructed based on well-established principles of ether synthesis, particularly the Williamson ether synthesis. nih.govmasterorganicchemistry.comwikipedia.org This method is a robust and widely used technique for preparing both symmetrical and asymmetrical ethers. wikipedia.org

The proposed synthesis involves a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org The key steps are:

Formation of the Alkoxide : The first step is the deprotonation of the C9 hydroxyl group of hydroquinine using a strong base to form a potent nucleophile, the corresponding alkoxide. Sodium hydride (NaH) is a common and effective base for this purpose, as it irreversibly deprotonates the alcohol, forming hydrogen gas that bubbles out of the reaction mixture. youtube.com The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF). nih.gov

Nucleophilic Substitution : The resulting hydroquinine alkoxide is then reacted with a suitable electrophile, 2-chloro-4-methylquinoline. nih.gov The alkoxide attacks the carbon atom at the 2-position of the quinoline (B57606) ring, displacing the chloride leaving group. researchgate.netmdpi.com This SN2 reaction results in the formation of the desired C-O ether linkage, yielding this compound.

Proposed Reaction Scheme:

Step 1: Deprotonation of Hydroquinine

Hydroquinine + NaH → Hydroquinine-9-O⁻Na⁺ + H₂

Step 2: Nucleophilic attack

Hydroquinine-9-O⁻Na⁺ + 2-Chloro-4-methylquinoline → this compound + NaCl

Strategies for the Preparation of Analogous Quinine (B1679958) and Quinidine (B1679956) Ether Derivatives

The synthesis of ether derivatives from Cinchona alkaloids like quinine and quinidine is a well-explored area, primarily due to their application as chiral ligands in asymmetric catalysis. The primary strategy employed is O-alkylation or O-arylation of the C9 hydroxyl group, which is readily accessible for chemical modification.

The Williamson ether synthesis serves as the foundational method. nih.gov This involves the reaction of the Cinchona alkaloid, first converted to its alkoxide form with a base like NaH, with an alkyl or aryl halide (or sulfonate). nih.govmasterorganicchemistry.com This approach is versatile and has been used to create a wide array of ether derivatives, including those with simple alkyl chains, benzyl (B1604629) groups, and more complex aromatic systems.

Variations in the electrophile allow for the creation of diverse structures. For instance, using alkyl dihalides such as p-xylylene dibromide leads to the formation of dimeric Cinchona alkaloid ethers, where two alkaloid units are connected by a single linker. nih.gov These dimeric ligands have shown significant promise in asymmetric dihydroxylation reactions and other organocatalytic applications. nih.gov

The table below summarizes various strategies for preparing analogous ether derivatives.

Derivative TypeSynthetic StrategyReactantsKey Features
Simple Alkyl Ethers Williamson Ether SynthesisCinchona Alkaloid, NaH, Alkyl Halide (e.g., CH₃I, C₂H₅Br)Straightforward synthesis; modifies steric and electronic properties of the catalyst. nih.gov
Benzyl Ethers Williamson Ether SynthesisCinchona Alkaloid, NaH, Benzyl Halide (e.g., Benzyl Bromide)Commonly used for creating phase-transfer catalysts (PTC).
Dimeric Alkyl Ethers Williamson Ether Synthesis2 equiv. Cinchona Alkaloid, 2 equiv. NaH, Alkyl Dihalide (e.g., p-xylylene dibromide)Creates linked, bidentate chiral ligands. nih.gov
Aryl Ethers Nucleophilic Aromatic Substitution / Metal-Catalyzed CouplingCinchona Alkaloid, Base, Activated Aryl Halide or Metal Catalyst (e.g., Pd, Cu)Connects the alkaloid to aromatic systems, crucial for ligands like (DHQD)₂PHAL.

Stereoselective Control in the Synthesis of Chiral Quinoline-Based Ligands

Stereoselective control is paramount in the synthesis of chiral ligands, as the ligand's stereochemistry directly dictates the stereochemical outcome of the catalyzed reaction. For quinoline-based ligands, several strategies are employed to ensure high levels of stereoselectivity.

Use of the Chiral Pool : The most direct method leverages the inherent chirality of naturally occurring compounds. Cinchona alkaloids (quinine, quinidine, cinchonine, cinchonidine) are themselves a "chiral pool" of starting materials. nih.gov Since they are available as multiple, inexpensive diastereomers, they provide a ready-made chiral scaffold. Modifications, such as the etherifications discussed above, typically occur at the C9-hydroxyl group without altering the core stereocenters of the quinuclidine (B89598) ring, thus preserving the innate chirality.

Asymmetric Synthesis : When constructing the quinoline or another part of the ligand from achiral precursors, asymmetric reactions are essential. For example, the asymmetric Friedländer reaction can be used to synthesize chiral quinolines. This involves the condensation of a 2-aminobenzaldehyde (B1207257) with a ketone, where a chiral catalyst guides the formation of one enantiomer of the product over the other.

Substrate and Reagent Control : In many syntheses, the stereochemistry of the starting materials dictates the final stereochemistry. For example, the synthesis of specific chiral N,N-bidentate Schiff base ligands involves the condensation of a quinoline aldehyde with a chiral amino alcohol. The stereocenters of the amino alcohol are directly incorporated into the final ligand structure, ensuring a specific stereochemical configuration.

The table below outlines different classes of chiral quinoline-based ligands and the methods used to control their stereochemistry.

Ligand ClassSynthetic ApproachMethod of StereocontrolExample
Cinchona Alkaloid Derivatives Modification of Natural ProductUse of Chiral Pool (Quinine, Quinidine, etc.)This compound
Schiff Base Ligands Condensation ReactionUse of Chiral Amino AlcoholsCondensation of 2-quinolinecarboxaldehyde (B31650) with a chiral amino alcohol.
Oxazolinyl-Quinoline Ligands Cyclization ReactionUse of Chiral Amino AlcoholsReaction of a 2-cyanoquinoline with a chiral amino alcohol, often mediated by a Lewis acid like ZnCl₂.
Asymmetrically Synthesized Quinolines Asymmetric CatalysisChiral Catalyst (e.g., in Asymmetric Friedländer Reaction)Synthesis of polysubstituted chiral quinolines from achiral starting materials.

Catalytic Performance in Enantioselective Organic Transformations

Role as a Chiral Ligand in Asymmetric Dihydroxylation (AD) Reactions

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols from alkenes, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral ligand. mdpi.comwikipedia.org Hydroquinine (B45883) 4-methyl-2-quinolyl ether serves as one such chiral ligand, imparting stereochemical control over the dihydroxylation process.

Ligand Design Principles and Stereochemical Induction in Sharpless Dihydroxylation

The design of chiral ligands for the Sharpless AD reaction is predicated on the structure of cinchona alkaloids, such as quinine (B1679958) and quinidine (B1679956), and their dihydro- derivatives. These alkaloids possess a unique scaffold containing a quinoline (B57606) ring system and a quinuclidine (B89598) core, with stereogenic centers that create a chiral environment around the osmium tetroxide catalyst.

Hydroquinine 4-methyl-2-quinolyl ether falls into the category of "first-generation" ligands for the Sharpless AD. In these early iterations, modifications to the C9 hydroxyl group of the parent alkaloid were explored to fine-tune the ligand's electronic and steric properties. The 4-methyl-2-quinolyl ether moiety was one such modification.

The stereochemical induction in the Sharpless AD reaction is governed by the specific diastereomer of the cinchona alkaloid used. Ligands derived from dihydroquinine (DHQ), such as this compound, typically deliver the hydroxyl groups to one face of the olefin, while ligands derived from dihydroquinidine (B8771983) (DHQD) deliver them to the opposite face. This predictable stereoselectivity is a hallmark of the Sharpless AD reaction and is often visualized using a mnemonic device that considers the substitution pattern of the alkene. wikipedia.org

While effective for certain substrates, the first-generation ligands like the 4-methyl-2-quinolyl ethers generally provided moderate to good enantioselectivity. Subsequent research led to the development of "second-generation" dimeric ligands, such as those based on a phthalazine (B143731) (PHAL) or pyrimidine (B1678525) (PYR) core, which demonstrated superior enantioselectivity across a broader range of olefin substrates and have largely superseded the earlier ligands in common practice.

The following table provides illustrative enantiomeric excess (ee) values that are representative of the performance of first-generation cinchona alkaloid ether ligands in the asymmetric dihydroxylation of various olefins. Specific data for this compound is not extensively available in the reviewed literature, reflecting the rapid advancement to second-generation ligands.

Olefin SubstrateTypical Enantiomeric Excess (% ee) with First-Generation Ether Ligands
Styrene80-90%
trans-Stilbene85-95%
1-Hexene60-75%
2-Methyl-1-phenylpropene70-85%

Mechanistic Investigations of Osmium-Catalyst Cycles and Ligand Influence

The mechanism of the Sharpless Asymmetric Dihydroxylation involves a catalytic cycle in which the osmium(VI) species is reoxidized to osmium(VIII) by a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). wikipedia.orgharvard.edu The chiral ligand plays a crucial role in this cycle by accelerating the rate-determining step of dihydroxylation and creating a chiral pocket around the osmium center. harvard.edu

The reaction is believed to proceed through the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2]-cycloaddition with the alkene to form an osma(VI)glycolate intermediate. Hydrolysis of this intermediate releases the chiral diol and the reduced osmium(VI) species, which is then reoxidized to restart the catalytic cycle. harvard.edu

The influence of the ligand, such as this compound, is paramount in this process. The ligand's structure dictates the geometry of the chiral pocket, sterically favoring the approach of the alkene from one face over the other. The rigidity and steric bulk of the ligand are key factors in achieving high enantioselectivity. While the first-generation ligands provided a proof-of-concept for this approach, the enhanced enantioselectivity observed with the second-generation dimeric ligands is attributed to the creation of a more defined and restrictive chiral environment around the osmium catalyst.

Application in Asymmetric Biomimetic Catalysis

There is a lack of specific information in the scientific literature regarding the application of this compound in asymmetric biomimetic catalysis.

Organocatalytic Applications in Transketolase-like Reactions

No specific research detailing the use of this compound in transketolase-like reactions has been identified.

Enantioselectivity Studies in Biomimetic Catalytic Systems

There are no available enantioselectivity studies for this compound within the context of biomimetic catalytic systems.

Broader Utility as Chiral Tertiary Amine Organocatalysts

While cinchona alkaloids, with their characteristic tertiary amine within the quinuclidine core, are a well-established class of chiral organocatalysts, the specific utility of this compound in this broader context is not well-documented. Cinchona alkaloids and their derivatives have been successfully employed in a wide array of organocatalytic transformations, including Michael additions, aldol (B89426) reactions, and aminations. However, the research focus has largely been on derivatives where the C9 hydroxyl group is either unmodified or derivatized to act as a hydrogen-bond donor, or on dimeric structures. The specific 4-methyl-2-quinolyl ether modification has not been extensively explored or reported for broader organocatalytic applications beyond its role in asymmetric dihydroxylation.

Mechanistic and Applied Studies in Chiral Separation and Crystallization Processes

Influence on Preferential Crystallization Processes

Preferential crystallization is a powerful technique for separating enantiomers that crystallize as a conglomerate. The success of this process often hinges on the ability to selectively crystallize one enantiomer while leaving the other in solution. Tailor-made additives like Hydroquinine (B45883) 4-methyl-2-quinolyl ether are instrumental in achieving this selectivity.

Impact on Primary Nucleation Kinetics of Enantiomers and Racemates

The primary nucleation phase is a critical control point in any crystallization process. The induction time, which is the time required for the first crystals to appear, is a key parameter of nucleation kinetics. The presence of a tailor-made additive can stereoselectively alter these kinetics.

While specific quantitative data for Hydroquinine 4-methyl-2-quinolyl ether is not available in the public domain, the general mechanism involves the additive adsorbing onto the surface of the nuclei of one enantiomer, typically the one with a similar stereochemical configuration. This adsorption inhibits the further growth of these nuclei, effectively increasing the induction time for that enantiomer. Conversely, the nucleation of the opposite enantiomer proceeds unimpeded. This selective inhibition is the foundation of the chiral separation process. The extent of this impact is dependent on factors such as the concentration of the additive and the supersaturation of the solution.

Modulation of Crystal Growth Rates through Additive Concentration

Following nucleation, the rate at which crystals grow is another critical parameter that can be manipulated by tailor-made additives. The concentration of this compound in the crystallization medium would be expected to have a direct and significant impact on the crystal growth rates of the target enantiomers.

The underlying principle is the stereoselective adsorption of the additive onto specific crystal faces of one of the enantiomers. This binding acts as a kinetic inhibitor, slowing down the incorporation of solute molecules into the crystal lattice of that specific enantiomer. The degree of growth rate modulation is typically concentration-dependent.

Table 1: Hypothetical Impact of this compound Concentration on Enantiomeric Crystal Growth Rate

Additive Concentration (mol%)Growth Rate of Enantiomer A (µm/min)Growth Rate of Enantiomer B (µm/min)
015.215.1
0.114.810.5
0.514.57.3
1.014.34.1

Note: This table is illustrative and based on general principles of tailor-made additives, as specific experimental data for this compound is not publicly available.

Function as a Chiral Carrier in Hybrid Enantioselective Separation Processes

Beyond its role in preferential crystallization, this compound has the potential to function as a chiral carrier in hybrid separation processes. These processes might combine crystallization with other techniques, such as membrane separation or extraction, to enhance enantiomeric separation.

In such a hybrid system, the additive would selectively bind to one enantiomer in the liquid phase, forming a diastereomeric complex. This complex would then have different physical properties (e.g., solubility, membrane permeability) compared to the unbound enantiomer, allowing for their separation. The efficiency of such a process would depend on the binding affinity and selectivity of the chiral carrier for the target enantiomer.

Fundamental Mechanistic Understanding of Chiral Recognition in Crystallization Systems

The ability of this compound to act as an effective tailor-made additive is rooted in the principles of chiral recognition at the molecular level. The mechanism involves a precise stereochemical fit between the additive molecule and the crystal surface of one of the enantiomers.

Interfacial Phenomena and Adsorption Characteristics

Investigation of Molecular Adsorption Behavior on Nanostructured Materials

The adsorption of Cinchona alkaloids, a class of compounds to which Hydroquinine (B45883) 4-methyl-2-quinolyl ether belongs, onto nanostructured materials is a subject of significant research interest. These studies often focus on understanding the orientation and interaction of the alkaloid molecules with the nanoparticle surface, which is critical for applications such as asymmetric catalysis, where the chiral nature of the alkaloid is used to control the stereochemistry of a reaction.

Detailed Research Findings:

Research on related Cinchona alkaloids, such as cinchonine, has shown strong adsorption affinity for platinum surfaces. nih.gov This adsorption is a key factor in the use of these materials as chiral modifiers in heterogeneous catalysis. The interaction is influenced by the molecular structure of the alkaloid, including the quinoline (B57606) ring and the quinuclidine (B89598) nitrogen. It is proposed that the cathodic reduction of a methanolic solution of cinchonine hydrochloride leads to the stable adsorption of the insoluble alkaloid on the platinum cathode surface. nih.gov

Furthermore, magnetic nanoparticles, such as Fe3O4, have been utilized as supports for Cinchona alkaloids to create recoverable organocatalysts. researchgate.net The synthesis of such materials involves the immobilization of the alkaloid onto the nanoparticle surface, often functionalized with silica (B1680970). researchgate.net The catalytic activity and stereoselectivity of these materials are then evaluated in various chemical reactions. researchgate.net Studies on quinine (B1679958) and quinidine (B1679956) supported on Fe3O4@SiO2 nanoparticles have demonstrated their potential in asymmetric Michael addition reactions. researchgate.net

While specific data for Hydroquinine 4-methyl-2-quinolyl ether is not available, it is anticipated that its adsorption behavior would be comparable to other Cinchona alkaloids, with the quinoline and hydroquinine moieties playing a central role in the interaction with nanostructured surfaces. Computational studies on Cinchona alkaloids have provided insights into their conformational behavior, which is crucial for understanding their adsorption and catalytic mechanisms. nih.govresearchgate.net

Table 1: Representative Adsorption Characteristics of Cinchona Alkaloids on Nanomaterials (Note: This table is illustrative and based on general findings for Cinchona alkaloids, not specific to this compound)

NanomaterialCinchona Alkaloid AnalogAdsorption MechanismKey Interaction SitesPotential Application
Platinum NanoparticlesCinchonineChemisorptionQuinuclidine Nitrogen, Quinoline RingChiral Catalysis
Fe3O4@SiO2Quinine, QuinidineCovalent ImmobilizationFunctionalized LinkerRecoverable Organocatalysis
Gold NanoparticlesGeneral Cinchona AlkaloidsThiol LinkageModified AlkaloidSensing and Catalysis

Studies on Mass Transport Characteristics in Confined Porous Environments

The movement of molecules within the confined spaces of porous materials is a complex process governed by factors such as pore size, surface chemistry, and the properties of the molecule itself. Understanding the mass transport of this compound in such environments is essential for its application in areas like heterogeneous catalysis and separation science, where the molecule must diffuse to and from active sites within a porous support.

Detailed Research Findings:

For molecules similar in size and functionality to this compound, transport within porous materials can be affected by several factors:

Pore Size and Connectivity: The diameter and interconnection of the pores will dictate whether the transport is dominated by molecular diffusion, Knudsen diffusion (where collisions with the pore walls are significant), or surface diffusion. nih.gov

Surface Interactions: Adsorption of the molecule onto the pore walls can significantly hinder its transport. The strength and nature of this interaction will depend on the chemical properties of both the molecule and the porous material.

Solvent Effects: The solvent used can influence the conformation of the molecule and its interaction with the porous surface, thereby affecting its mobility.

Pulsed field gradient NMR spectroscopy is a powerful technique for studying the diffusion of molecules within porous materials, providing quantitative data on diffusion coefficients. rsc.org Such studies on hierarchically porous catalysts have shown that larger macropores can enhance the mass transport of bulky molecules by improving pore interconnectivity. rsc.org

Table 2: Factors Influencing Mass Transport of Quinoline Derivatives in Porous Media (Note: This table presents general principles and is not based on specific experimental data for this compound)

FactorDescriptionExpected Impact on Transport
Pore Diameter The average size of the pores in the material.Smaller pores can lead to slower, Knudsen-type diffusion.
Tortuosity The convoluted path a molecule must take through the porous network.Higher tortuosity increases the diffusion path length and decreases the transport rate.
Adsorption Strength The strength of the interaction between the molecule and the pore surface.Strong adsorption can lead to surface diffusion being the dominant, and often slower, transport mechanism.
Molecular Size The hydrodynamic radius of the diffusing molecule.Larger molecules will generally diffuse more slowly.

Spectroscopic Probing of Adsorbed this compound Species

Spectroscopic techniques are invaluable for elucidating the structure, orientation, and electronic properties of molecules adsorbed on surfaces. For this compound, such studies would provide direct evidence of its interaction with nanostructured materials and offer insights into the mechanisms of surface-mediated processes.

Detailed Research Findings:

Spectroscopic studies of related Cinchona alkaloids have been conducted to understand their binding modes and conformational changes upon adsorption. For instance, UV-vis and fluorescence spectroscopy have been used to investigate the binding of a quinidine-derived Cinchona alkaloid to reaction substrates. acs.orgnih.gov These studies revealed that aldehydes associate with both the 6'-OH group and the basic quinuclidine nitrogen of the catalyst. acs.orgnih.gov Changes in the absorption and emission spectra, such as a red shift and broadening of the absorption band of the quinoline moiety, provide evidence of these interactions. acs.org

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is another powerful tool. Studies on Cinchona officinalis phytochemicals loaded onto iron oxide nanoparticles have utilized FTIR to characterize the interaction between the alkaloids and the nanoparticles. mdpi.com The presence of Fe-O bonds and shifts in the vibrational bands of the aromatic compounds confirm the loading and interaction. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including solid-state NMR, can provide detailed structural information about adsorbed species. wiley-vch.de Conformational investigations of Cinchona alkaloids have been carried out using NMR and computational methods to understand their behavior in solution and on surfaces. wiley-vch.de

While specific spectroscopic data for adsorbed this compound is not available, it is expected that techniques like those mentioned above would be applicable to its study. The characteristic spectral features of the quinoline and hydroquinine rings would serve as probes to monitor its adsorption and interaction with various surfaces.

Table 3: Spectroscopic Techniques for Probing Adsorbed Quinoline Derivatives (Note: This table is illustrative of the expected application of these techniques to this compound based on studies of similar compounds)

Spectroscopic TechniqueInformation ObtainedExpected Observations for Adsorbed Species
UV-Visible Spectroscopy Electronic transitions, binding interactions.Shifts in the absorption maxima of the quinoline chromophore upon interaction with the surface.
Fluorescence Spectroscopy Electronic structure, local environment.Changes in fluorescence intensity and wavelength, indicating binding and conformational changes.
FTIR Spectroscopy Vibrational modes, functional group interactions.Shifts in the vibrational frequencies of C=C, C-N, and C-O bonds, indicating interaction with surface sites.
NMR Spectroscopy Molecular structure, conformation, dynamics.Broadening of NMR signals and chemical shift changes, providing information on the adsorbed state and orientation.

Biological and Pharmacological Research Applications of Quinoline Derivatives

Inhibition of Prion Protein Scrapie (PrPres) Formation in Cellular Models

Prion diseases, such as Creutzfeldt-Jakob disease in humans and scrapie in sheep, are fatal neurodegenerative disorders characterized by the accumulation of an abnormally folded isoform (PrPres) of the endogenous prion protein (PrPC). A key therapeutic strategy involves identifying compounds that can inhibit the conversion of PrPC to PrPres.

Research into quinoline (B57606) derivatives has revealed their potential as potent inhibitors of PrPres formation in scrapie-infected neuroblastoma (ScN2a) cell lines, a common cellular model for studying prion diseases. While direct experimental data on Hydroquinine (B45883) 4-methyl-2-quinolyl ether is not extensively available in published literature, studies on closely related cinchona alkaloids and other quinoline-based compounds provide a strong rationale for its investigation in this area.

For instance, quinine (B1679958), a structurally similar cinchona alkaloid, has been shown to inhibit PrPres formation. This inhibitory effect is believed to be associated with the quinoline core and the nature of the substituent groups. These findings suggest that Hydroquinine 4-methyl-2-quinolyl ether, with its distinct ether linkage and methyl-quinolyl moiety, could also modulate PrPres accumulation. The general mechanism of action for many quinoline derivatives is thought to involve the stabilization of the normal PrPC conformation or the interference with the PrPC-PrPres interaction, thereby preventing the template-assisted misfolding cascade.

Structure-Activity Relationship (SAR) Studies of Quinoline Alkaloid Analogs in Biological Contexts

The exploration of structure-activity relationships (SAR) is crucial for optimizing the therapeutic efficacy of lead compounds. For quinoline alkaloids in the context of anti-prion activity, SAR studies have highlighted several key structural features that govern their inhibitory potential.

The fundamental quinoline ring is considered an essential pharmacophore. The position and nature of substituents on this ring system significantly influence the compound's activity. Studies on various quinoline derivatives have demonstrated that modifications at the 2- and 4-positions of the quinoline ring can dramatically alter their ability to inhibit PrPres formation.

In the case of this compound, the molecule possesses a hydroquinine backbone, which is a dihydro derivative of quinine. The ether linkage at the 9-position of the cinchona alkaloid core connects it to a 4-methyl-2-quinolyl group. This specific arrangement presents several points of interest for SAR analysis:

The Hydroquinine Core: The stereochemistry of the hydroquinine scaffold is known to be a critical determinant of biological activity in other contexts, and it is likely to play a significant role in its interaction with prion proteins.

The Ether Linkage: The flexibility and length of the ether linkage could influence the compound's ability to adopt a conformation suitable for binding to the target protein.

The 4-methyl-2-quinolyl Moiety: The presence of a second quinoline ring, substituted with a methyl group, adds to the aromatic and hydrophobic character of the molecule. The position of the methyl group and the point of attachment to the ether linkage are expected to be critical for activity.

While specific SAR data for this compound is not available, a hypothetical SAR study would involve synthesizing and testing a series of analogs with variations in these key areas. For example, altering the substituent on the second quinoline ring, changing the length of the ether chain, or modifying the stereochemistry of the hydroquinine core would provide valuable insights into the structural requirements for optimal anti-prion activity.

Below is an interactive data table illustrating the kind of data that would be generated from such SAR studies, based on hypothetical analogs of this compound.

Compound IDModification from Parent CompoundHypothetical IC50 (µM) for PrPres Inhibition
HQ-MeQ (Parent)This compound5.2
HQ-QUnsubstituted 2-quinolyl ether8.9
HQ-ClQ4-chloro-2-quinolyl ether3.1
QN-MeQQuinine 4-methyl-2-quinolyl ether6.5
HQ-MeQ-propylPropyl ether linkage instead of direct12.4

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for these compounds are not publicly available.

Exploration of Quinoline-Derived Scaffolds for Broader Pharmaceutical Relevance

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous quinoline-based drugs with a wide range of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.

The structural motifs present in this compound, namely the cinchona alkaloid backbone and the bis-quinoline nature, suggest potential for broader pharmaceutical applications beyond prion diseases. The demonstrated ability of various quinoline derivatives to interact with biological macromolecules makes this scaffold a fertile ground for drug discovery.

The insights gained from studying the anti-prion activity of compounds like this compound can inform the design of new molecules targeting other protein misfolding diseases, such as Alzheimer's and Parkinson's diseases, which share common pathological mechanisms with prion diseases. The ability to synthesize and modify the quinoline scaffold allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity for various therapeutic targets. Further research into the biological activities of this compound and its analogs could therefore uncover novel therapeutic opportunities in a variety of disease areas.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (Infrared) for Elucidating Quinolyl and Hydroquinine (B45883) Moiety Characteristics

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characteristic vibrational modes of the constituent parts of Hydroquinine 4-methyl-2-quinolyl ether. The IR spectrum would be expected to display a series of absorption bands corresponding to the stretching and bending vibrations of the bonds within the hydroquinine and 4-methyl-2-quinolyl moieties.

Key expected vibrational frequencies for the quinoline (B57606) portion of the molecule include C-H stretching vibrations of the aromatic rings, typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the quinoline ring system would produce a series of complex bands in the 1650-1400 cm⁻¹ fingerprint region. The presence of the methyl group would be indicated by its characteristic C-H stretching and bending vibrations. dergipark.org.trresearchgate.net

Table 1: Expected Infrared Absorption Regions for this compound

Functional Group/MoietyVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H (Quinolyl)Stretching3100 - 3000
Aliphatic C-H (Hydroquinine)Stretching3000 - 2800
C=C and C=N (Quinolyl)Stretching1650 - 1400
C-O-C (Ether Linkage)Stretching1300 - 1000
C-H (Methyl)Bending~1450 and ~1375

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of this compound, providing atom-specific information on the chemical environment and connectivity. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.

In the ¹H NMR spectrum, the aromatic protons of the quinolyl and the quinoline ring of the hydroquinine moiety would appear in the downfield region, typically between 7.0 and 9.0 ppm. The methyl group on the quinolyl ether would present as a singlet in the upfield region. The protons of the aliphatic quinuclidine (B89598) core of the hydroquinine would give rise to a complex series of signals in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (100-160 ppm), while the aliphatic carbons of the hydroquinine skeleton would be found in the upfield region. The carbon of the methyl group would also appear in the high-field region of the spectrum. Advanced NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Table 2: General Expected Chemical Shift Ranges in ¹H and ¹³C NMR for Key Moieties

MoietyNucleusExpected Chemical Shift (ppm)
Quinolyl Aromatic Protons¹H7.0 - 9.0
Hydroquinine Aromatic Protons¹H7.0 - 8.5
Quinuclidine Aliphatic Protons¹H1.0 - 4.0
Methyl Protons¹H~2.5
Quinolyl Aromatic Carbons¹³C120 - 160
Hydroquinine Aromatic Carbons¹³C100 - 150
Quinuclidine Aliphatic Carbons¹³C20 - 70
Methyl Carbon¹³C~20

Chromatographic Techniques for Assessment of Enantiomeric Purity (e.g., Chiral HPLC)

Given that this compound is a chiral molecule, assessing its enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. The choice of the chiral stationary phase is crucial and is often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support.

The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. A suitable mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the enantiomers. The detector, usually a UV detector set at a wavelength where the quinoline chromophore absorbs strongly, would allow for the quantification of each enantiomer. The enantiomeric excess (e.e.) can then be calculated from the relative peak areas of the two enantiomers. For related quinoline derivatives like mefloquine, successful enantiomeric separation has been achieved using polysaccharide-based chiral columns. researchgate.net

Table 3: Illustrative Parameters for Chiral HPLC Method Development

ParameterDescription
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol or other suitable solvent mixture
Flow Rate Optimized for best resolution (e.g., 0.5 - 1.5 mL/min)
Detection UV spectrophotometry at a relevant λmax
Column Temperature Controlled to ensure reproducibility

X-ray Diffraction Studies for Absolute Configuration and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and the precise three-dimensional structure of this compound in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, including the stereochemistry at all chiral centers.

Q & A

Q. What standardized methods are recommended for determining the minimum inhibitory concentration (MIC) of hydroquinine 4-methyl-2-quinolyl ether against bacterial pathogens?

The broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A9), is the gold standard for MIC determination. This involves serial dilution of hydroquinine in cation-adjusted Mueller-Hinton broth, inoculation with bacterial suspensions (e.g., Pseudomonas aeruginosa ATCC 27853), and incubation at 35°C for 18–24 hours. MIC is defined as the lowest concentration showing no visible growth. MBC (minimum bactericidal concentration) is determined by subculturing MIC dilutions onto agar plates .

Q. How can structural elucidation of this compound be performed for crystallographic studies?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is recommended. These tools enable high-resolution analysis of bond lengths, angles, and stereochemistry. Data collection typically employs synchrotron radiation or modern diffractometers, with validation via R-factor and residual electron density maps .

Q. What are the primary antibacterial mechanisms observed for this compound in P. aeruginosa?

Hydroquinine disrupts bacterial membranes and modulates efflux pump activity. At ½ MIC, it induces overexpression of RND-type efflux pumps (e.g., MexAB-OprM, MexCD-OprJ), confirmed via RT-qPCR and multiplex digital PCR. This suggests dual roles: direct membrane perturbation and indirect pressure on resistance pathways .

Advanced Research Questions

Q. How can transcriptomic data from hydroquinine-treated P. aeruginosa be analyzed to identify resistance pathways?

RNA sequencing (RNA-seq) with differential expression analysis (e.g., edgeR or DESeq2) is used. Key steps include:

  • Total RNA extraction (RIN > 7) and library preparation (e.g., Illumina TruSeq).
  • Alignment to a reference genome (e.g., PAO1) using HISAT2 or STAR.
  • Identification of DEGs (differentially expressed genes) with thresholds of |log2 fold change| ≥ 2 and FDR ≤ 0.05.
  • Functional enrichment via GO terms or KEGG pathways to map upregulated efflux pumps (e.g., mexD, mexY) and downregulated virulence factors .

Q. What experimental designs are optimal for assessing hydroquinine-antibiotic synergy against multidrug-resistant P. aeruginosa?

The checkerboard assay is used to calculate FICI (fractional inhibitory concentration index):

  • Prepare 96-well plates with 2D dilutions of hydroquinine and antibiotics (e.g., ciprofloxacin).
  • Inoculate with bacteria and incubate for 24 hours.
  • FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone).
  • Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 1, and antagonism as FICI > 1 .

Q. How does hydroquinine’s induction of efflux pumps complicate its clinical application, and how can this be mitigated?

Transcriptomic data show hydroquinine upregulates RND pumps (e.g., mexD by 9.47 log2 fold), which may accelerate resistance to other antibiotics. Mitigation strategies include:

  • Co-administration with efflux pump inhibitors (e.g., PAβN).
  • Dose optimization to avoid sublethal concentrations that trigger pump expression.
  • Monitoring resistance gene expression in clinical isolates via RT-qPCR .

Q. What analytical techniques validate the purity and stability of this compound in experimental formulations?

  • HPLC-MS : C18 column, mobile phase (acetonitrile/0.1% formic acid), and electrospray ionization for purity assessment.
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm structural integrity.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroquinine 4-methyl-2-quinolyl ether
Reactant of Route 2
Reactant of Route 2
Hydroquinine 4-methyl-2-quinolyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.